molecular formula C16H24N4O2 B7182232 N-(2-bicyclo[2.2.1]heptanyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide

N-(2-bicyclo[2.2.1]heptanyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide

Cat. No.: B7182232
M. Wt: 304.39 g/mol
InChI Key: UELFEARINLZOQL-UHFFFAOYSA-N
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Description

N-(2-bicyclo[221]heptanyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide is a complex organic compound featuring a unique bicyclic structure combined with an oxadiazole ring and a piperidine carboxamide moiety

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-10-17-15(22-19-10)13-3-2-6-20(9-13)16(21)18-14-8-11-4-5-12(14)7-11/h11-14H,2-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELFEARINLZOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCN(C2)C(=O)NC3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Bicyclic Heptane Ring: This can be achieved through Diels-Alder reactions, where a diene and a dienophile react under thermal conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the bicyclic heptane and oxadiazole intermediates with piperidine-1-carboxamide using reagents like carbodiimides (e.g., EDCI) under mild conditions.

Industrial Production Methods: Industrial production may scale up these reactions using continuous flow reactors to ensure consistent quality and yield. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can occur at the carboxamide group using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitutions.

Major Products:

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted piperidine derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions due to its unique structure.

    Material Science: Its rigid bicyclic structure makes it a candidate for developing new polymers with enhanced mechanical properties.

Biology and Medicine:

    Biological Probes: Used in the development of fluorescent probes for imaging studies due to its stable structure.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Electronics: Application in the development of organic semiconductors.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The bicyclic structure provides rigidity, enhancing binding affinity to these targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, crucial for its biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    N-(2-bicyclo[2.2.1]heptanyl)-3-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide: Lacks the methyl group on the oxadiazole ring.

    N-(2-bicyclo[2.2.1]heptanyl)-3-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness: The presence of the methyl group on the oxadiazole ring and the specific bicyclic structure confer unique steric and electronic properties, enhancing its potential as a versatile scaffold in drug design and material science.

This detailed overview provides a comprehensive understanding of N-(2-bicyclo[2.2.1]heptanyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide, highlighting its synthesis, reactions, applications, and unique characteristics.

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